

Technical Guide: Physicochemical Properties of (S)-(+)-4-Methyl-1-hexanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-4-Methyl-1-hexanol

Cat. No.: B162434

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point and density of **(S)-(+)-4-Methyl-1-hexanol**, a chiral alcohol with applications in chemical synthesis and as a component of natural products. This document outlines its key physical properties and provides detailed experimental protocols for their determination.

Core Physicochemical Data

The boiling point and density of **(S)-(+)-4-Methyl-1-hexanol** are critical parameters for its handling, purification, and use in various chemical processes. The experimentally determined values for these properties can vary slightly based on the purity of the sample and the measurement conditions.

Property	Value	Units	Notes
Boiling Point	126 - 174[1][2][3]	°C	at 760 mmHg
	445.15[4]	K	
Density	0.818 - 0.820[2][5][6]	g/cm ³	at 25°C

Experimental Protocols

Accurate determination of the boiling point and density is essential for the characterization of **(S)-(+)4-Methyl-1-hexanol**. The following sections detail standardized laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.^{[7][8]} For a pure compound, the boiling point is a characteristic physical constant.

Micro-Boiling Point Determination (Capillary Method):

This method is suitable for small sample volumes.

- Apparatus Setup:
 - A small test tube containing 2-3 mL of **(S)-(+)4-Methyl-1-hexanol** is attached to a thermometer.^[7]
 - A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube.^[9]
 - The assembly is immersed in a heating bath (e.g., paraffin oil or a metal block).^[10]
- Heating and Observation:
 - The heating bath is heated gradually while being stirred to ensure uniform temperature distribution.^{[7][9]}
 - As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
 - Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.^[10]
- Measurement:
 - The heat source is removed, and the bath is allowed to cool slowly.

- The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[10]

Distillation Method:

For larger sample volumes, the boiling point can be determined during distillation.

- Apparatus Setup: A standard simple distillation apparatus is assembled with the sample in the distilling flask.
- Procedure: The liquid is heated to a steady boil, and the temperature of the vapor is measured with a thermometer whose bulb is positioned just below the side arm of the distillation head.[7]
- Measurement: The constant temperature observed during the distillation of the pure liquid is recorded as the boiling point.[7]

Determination of Density

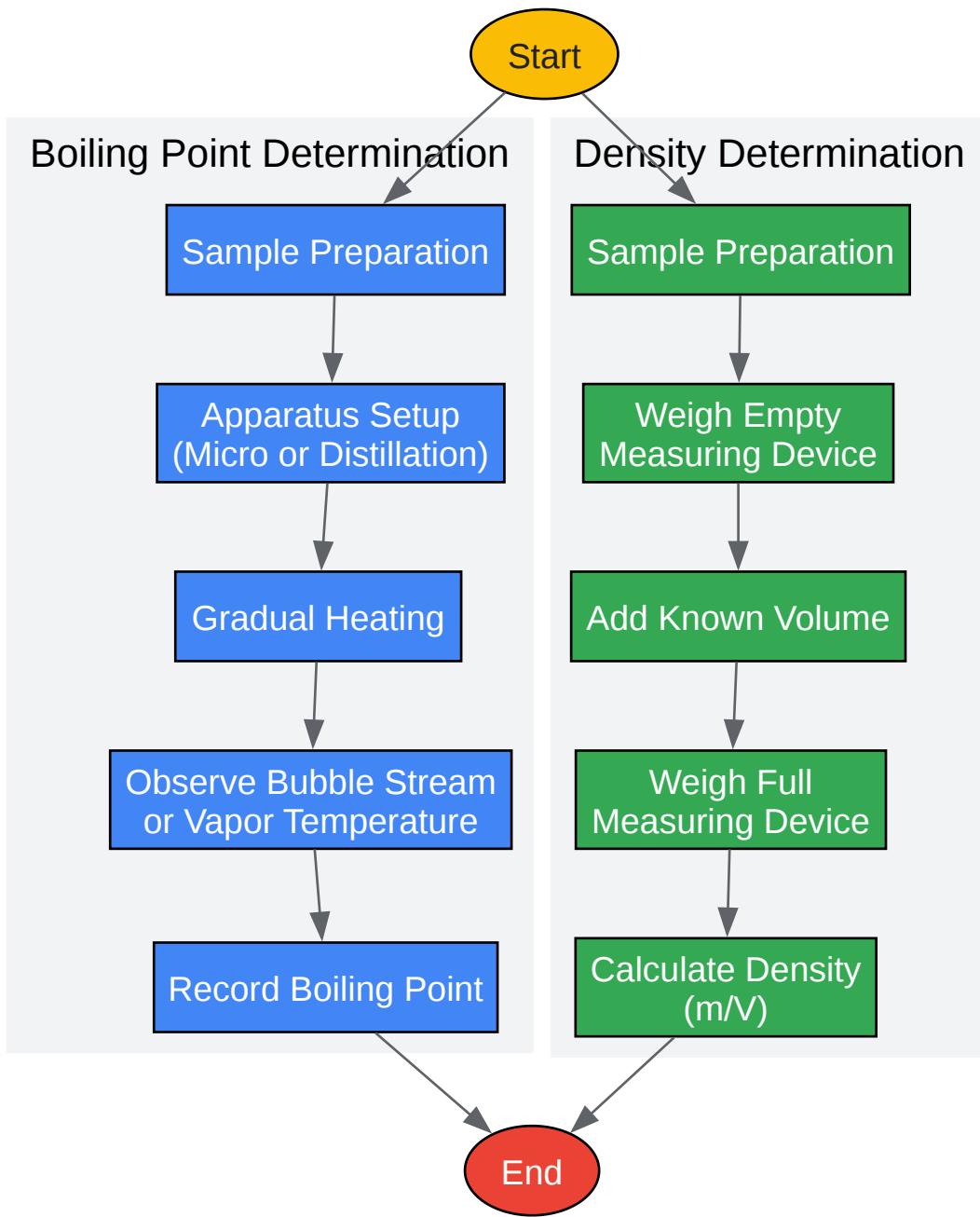
Density is the mass per unit volume of a substance.[11][12] For liquids, it is typically measured in g/mL or g/cm³.

Using a Graduated Cylinder:

This method is straightforward but less precise.

- Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance. [11][12][13]
- Volume Measurement: A known volume of **(S)-(+) -4-Methyl-1-hexanol** (e.g., 10 mL) is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[11][14]
- Final Mass Measurement: The graduated cylinder containing the liquid is reweighed.[11][12][13]
- Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the measured volume.[11][12][15]

Using a Pycnometer (Density Bottle):


This method provides higher accuracy.

- Mass of Empty Pycnometer: A clean, dry pycnometer is weighed accurately.
- Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and weighed. This allows for the calibration of the pycnometer's volume.
- Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with **(S)-(+)-4-Methyl-1-hexanol** and weighed.
- Calculation: The density of the sample is calculated using the mass of the sample and the volume of the pycnometer determined from the water measurement.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the boiling point and density of **(S)-(+)-4-Methyl-1-hexanol**.

Workflow for Physicochemical Property Determination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining boiling point and density.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-(+)-4-Methyl-1-hexanol 98.0+%, TCI America 1 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. Page loading... [guidechem.com]
- 3. 4-methyl-1-hexanol, 818-49-5 [thegoodsentscompany.com]
- 4. 1-Hexanol, 4-methyl-, (S)- [webbook.nist.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 4-methyl-1-hexanol [stenutz.eu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. homesciencetools.com [homesciencetools.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of (S)-(+)-4-Methyl-1-hexanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162434#boiling-point-and-density-of-s-4-methyl-1-hexanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com